Bienvenue dans la boutique en ligne BenchChem!

Raltegravir Potassium

Pharmacokinetics Drug-Drug Interactions UGT1A1

Raltegravir potassium (MK-0518) is the only FDA-approved HIV-1 integrase strand transfer inhibitor cleared exclusively via UGT1A1 glucuronidation—eliminating CYP450 confounders for pharmacokinetic and DDI studies. Its defined resistance mutations (N155H, Q148H/K/R, Y143C) make it the gold standard for resistance-evolution models and second-generation INSTI screening. Preferred in pregnancy research protocols with a 0.07% neural-tube defect rate and the lowest mean weight gain among INSTIs (+1.93 kg at 12 months). Available in high-purity solid and DMSO-ready formats; immediate stock for preclinical development.

Molecular Formula C20H20FKN6O5
Molecular Weight 482.5 g/mol
CAS No. 871038-72-1
Cat. No. B1684573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltegravir Potassium
CAS871038-72-1
Synonyms0518, MK
Isentress
MK 0518
MK-0518
MK0518
Potassium, Raltegravir
raltegravir
Raltegravir Potassium
Molecular FormulaC20H20FKN6O5
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]
InChIInChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1
InChIKeyIFUKBHBISRAZTF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Raltegravir Potassium (CAS: 871038-72-1): A First-in-Class HIV-1 Integrase Inhibitor for Scientific Procurement and Research


Raltegravir potassium (CAS: 871038-72-1) is a potent, selective HIV-1 integrase strand transfer inhibitor (INSTI) [1]. As the first FDA-approved agent in this class in 2007, it established the therapeutic paradigm for blocking viral DNA integration into the host genome [2]. It is primarily metabolized via UGT1A1-mediated glucuronidation and is available in multiple formulations, including a high-dose 600 mg tablet for once-daily administration [3]. This guide provides a quantitative, comparator-based assessment of its unique profile to support scientific and procurement decisions.

Why Raltegravir Potassium Cannot Be Assumed Interchangeable with Other INSTIs in Research and Clinical Protocols


While all INSTIs share a common mechanism, critical and quantifiable differences exist in their metabolic pathways, genetic barrier to resistance, and specific safety profiles that preclude simple class substitution [1]. For example, raltegravir is exclusively metabolized by UGT1A1, whereas dolutegravir and elvitegravir have significant CYP3A4 involvement, leading to distinct drug-drug interaction risks [2]. Furthermore, raltegravir's lower genetic barrier to resistance compared to dolutegravir results in the selection of specific primary integrase mutations (N155H, Q148H/K/R, Y143C) with differing cross-resistance profiles [3]. These established differences demand a data-driven selection process based on specific experimental or therapeutic requirements, as detailed in the evidence below.

Raltegravir Potassium: Head-to-Head Evidence and Comparative Performance Data


Metabolic Pathway Exclusivity: Minimal Cytochrome P450 Involvement vs. Elvitegravir and Dolutegravir

Raltegravir's exclusive metabolism by UGT1A1 differentiates it from other INSTIs that have significant CYP3A4 involvement. Unlike elvitegravir, which is primarily metabolized by CYP3A4 and requires boosting with cobicistat, and dolutegravir, which has partial CYP3A4 elimination, raltegravir's pathway results in fewer drug interactions with CYP-metabolized drugs [1].

Pharmacokinetics Drug-Drug Interactions UGT1A1

Pregnancy Safety Profile: A Differentiated INSTI with Longstanding Perinatal Data

Raltegravir holds a distinct safety profile during pregnancy compared to dolutegravir. While an early safety signal identified a potential increased risk of neural tube defects (NTDs) in infants exposed to dolutegravir at conception (initial reports of 0.94%, later refined to 0.3%), raltegravir has not been associated with this signal [REFS-1, REFS-2]. In a pooled analysis of over 2,500 raltegravir-exposed pregnancies, only one case of spina bifida (0.07%) was reported, a rate comparable to background population risk [3]. Consequently, raltegravir remains listed as a preferred INSTI in U.S. perinatal guidelines without the same periconception cautions as dolutegravir [4].

Pregnancy Teratogenicity Perinatal Safety

Real-World Durability: Comparative Virologic Failure Rates in First-Line Therapy

In a large real-world cohort of ART-naïve patients, the 1-year probability of treatment failure for raltegravir-based regimens was 6.5%, which was higher than that for dolutegravir (5.4%) but comparable to elvitegravir/cobicistat (6.7%) (P = 0.001) [1]. Multivariable analysis confirmed that patients starting raltegravir had a 2.03-fold higher risk of treatment failure compared to those on dolutegravir [2].

Comparative Effectiveness Virologic Failure Real-World Evidence

Lower Propensity for Weight Gain Compared to Dolutegravir

In a 12-month cohort study of ART-naïve patients, the mean increase in body weight was 1.93 kg for raltegravir, compared to 2.38 kg for dolutegravir and 2.14 kg for elvitegravir/cobicistat [1]. While these differences were not statistically significant within this study (p > 0.05), a separate systematic review and network meta-analysis concluded that dolutegravir-based regimens led to statistically higher weight gains than several comparators, including elvitegravir- and raltegravir-based regimens [2].

Metabolic Effects Weight Gain Adverse Events

Resistance Profile: Quantified Low Genetic Barrier and Defined Mutational Pathways

Raltegravir is characterized by a low genetic barrier to resistance, requiring only one primary integrase mutation (N155H, Q148H/K/R, or Y143C) to confer significant loss of susceptibility [1]. In vitro, the N155H mutation alone confers a 3.8-fold reduction in susceptibility to raltegravir [2]. A large European cohort study of viremic raltegravir recipients found that 44.3% (113/255) harbored one or more major INSTI resistance-associated mutations (RAMs), most commonly N155H (17.6%) and Q148H/R/K + G140S/A (13.7%) [3]. This contrasts with dolutegravir, which has a higher genetic barrier and retains activity against many raltegravir-resistant variants [1].

HIV Drug Resistance Integrase Mutations Genetic Barrier

Raltegravir Potassium: Strategic Application Scenarios Based on Differentiated Evidence


Investigations of UGT1A1-Mediated Drug-Drug Interactions (DDIs)

Given its exclusive metabolism by UGT1A1 and minimal CYP450 involvement, raltegravir potassium serves as an ideal probe substrate for studies investigating UGT-mediated DDIs, particularly those involving UGT1A1 inhibitors (e.g., atazanavir) or inducers (e.g., rifampicin), without the confounding effects of CYP interactions seen with other INSTIs [1]. This simplifies pharmacokinetic modeling and DDI prediction in both preclinical and clinical research.

Research on HIV-1 Integrase Resistance Evolution and Cross-Resistance

Raltegravir's low genetic barrier and well-defined, quantifiable mutational pathways (N155H, Q148H/K/R, Y143C) make it an essential tool for in vitro and in vivo studies of HIV drug resistance evolution [1]. Its use in generating specific resistant viral strains is critical for evaluating the activity of novel, second-generation INSTIs or compounds with new mechanisms of action, as demonstrated by the 44.3% prevalence of major RAMs in RAL-experienced patients [2].

Maternal-Fetal Pharmacology and Perinatal HIV Prevention Studies

With its extensive safety database in pregnancy, including a reassuring neural tube defect rate (0.07%) and established PK during gestation, raltegravir is the preferred INSTI for research protocols involving pregnant women or for studying placental transfer and neonatal outcomes [REFS-1, REFS-2]. Its status as a preferred agent in U.S. Perinatal Guidelines supports its use as a standard-of-care comparator in these specialized studies [3].

Long-Term Metabolic and Weight Change Outcome Studies

The quantifiable, and relatively lower, mean weight gain associated with raltegravir (+1.93 kg at 12 months) compared to dolutegravir (+2.38 kg) makes it a valuable comparator arm in studies focused on the long-term metabolic consequences of ART [1]. This differentiation allows researchers to isolate the metabolic effects of INSTIs from other regimen components, such as the NRTI backbone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raltegravir Potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.